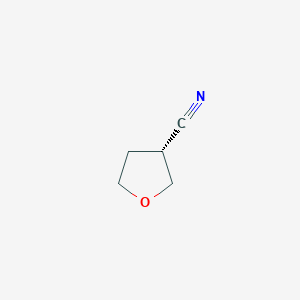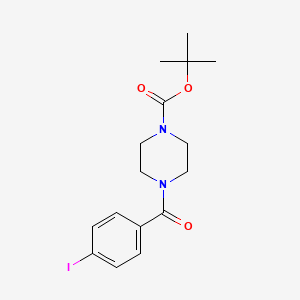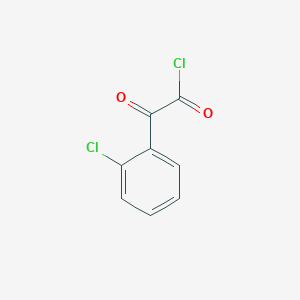
5-(4-Methoxyphenyl)pyrimidin-2-amine
説明
5-(4-Methoxyphenyl)pyrimidin-2-amine is a compound with the empirical formula C11H11N3O and a molecular weight of 201.22 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a phenyl ring with a methoxy (OCH3) group .Physical and Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C11H11N3O and a molecular weight of 201.22 .科学的研究の応用
Receptor-Ligand Recognition
5-(4-Methoxyphenyl)pyrimidin-2-amine has been studied for its role in improving receptor-ligand recognition. It has been used in the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, which are potent and selective antagonists for the human A3 adenosine receptor. These compounds have shown high affinity and selectivity, making them significant in the development of receptor antagonists (Squarcialupi et al., 2016).
Synthesis and Pharmacological Screening
This compound has been used in the synthesis of various derivatives for pharmacological screening. For instance, it has been involved in the synthesis of di-(phenyl) pyrimidin-2-amines, which were characterized and screened for anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).
Chemical Reactivity and Biological Evaluation
Research has also focused on the chemical reactivity of this compound derivatives, exploring their potential in forming nitrogen heterocyclic compounds like pyrazoles and pyrimidines. These studies often include biological evaluation of the synthesized compounds (Farouk, Ibrahim, & El-Gohary, 2021).
NMR Data Analysis
The compound has been analyzed using NMR techniques to understand its structure and properties. Such studies are crucial in medicinal chemistry for the development of new therapeutic agents (Sørum et al., 2010).
Crystal Structure and Anticancer Activity
There's research into the crystal structure of related compounds and their potential anticancer activity. Understanding the crystal structure can inform the design of drugs with specific biological targets (Lu Jiu-fu et al., 2015).
Microtubule Targeting and Antitumor Activity
Studies have shown that derivatives of this compound can have significant effects on microtubule depolymerizing and antiproliferative activities, making them candidates for antitumor drugs (Xiang et al., 2020).
Antifungal Properties
Research has been conducted on the antifungal effects of certain derivatives, exploring their potential as antifungal agents. Such studies contribute to the development of new treatments for fungal infections (Jafar et al., 2017).
作用機序
Target of Action
It is known that 2-aminopyrimidine derivatives, which include 5-(4-methoxyphenyl)pyrimidin-2-amine, have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is suggested that the compound interacts with its targets, possibly causing changes that inhibit the growth or survival of the disease-causing organisms .
Biochemical Pathways
It is known that pyrimidines play a crucial role in various biological processes, including the synthesis of dna and rna .
Result of Action
It is suggested that the compound may inhibit the growth or survival of disease-causing organisms .
生化学分析
Biochemical Properties
5-(4-Methoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound interacts with inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby exhibiting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting tubulin polymerization . It also modulates the expression of genes involved in inflammation, thereby reducing the production of inflammatory mediators . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the colchicine site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . Additionally, this compound inhibits the activity of inflammatory mediators by binding to their active sites, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that this compound maintains its anticancer and anti-inflammatory activities over time, although the potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activities of the parent compound or exhibit different activities altogether . The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . This localization is essential for its ability to inhibit tubulin polymerization and exert its anticancer effects .
特性
IUPAC Name |
5-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSRSRVRREPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659459 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31408-47-6 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



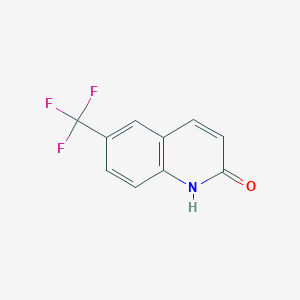
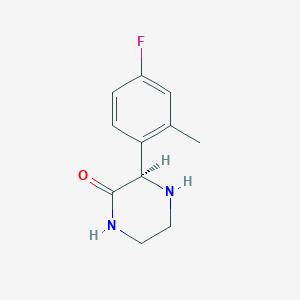
![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
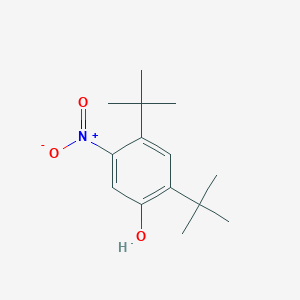
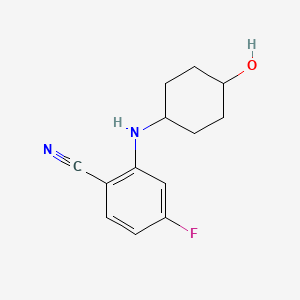
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)
![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)
